4-Ethyl-3,3-dimethylheptane 4-Ethyl-3,3-dimethylheptane
Brand Name: Vulcanchem
CAS No.: 61868-32-4
VCID: VC20628505
InChI: InChI=1S/C11H24/c1-6-9-10(7-2)11(4,5)8-3/h10H,6-9H2,1-5H3
SMILES:
Molecular Formula: C11H24
Molecular Weight: 156.31 g/mol

4-Ethyl-3,3-dimethylheptane

CAS No.: 61868-32-4

Cat. No.: VC20628505

Molecular Formula: C11H24

Molecular Weight: 156.31 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-3,3-dimethylheptane - 61868-32-4

Specification

CAS No. 61868-32-4
Molecular Formula C11H24
Molecular Weight 156.31 g/mol
IUPAC Name 4-ethyl-3,3-dimethylheptane
Standard InChI InChI=1S/C11H24/c1-6-9-10(7-2)11(4,5)8-3/h10H,6-9H2,1-5H3
Standard InChI Key QXJXAHFNWHEQEU-UHFFFAOYSA-N
Canonical SMILES CCCC(CC)C(C)(C)CC

Introduction

Structural Characteristics and Nomenclature

IUPAC Nomenclature and Molecular Architecture

The systematic name 4-ethyl-3,3-dimethylheptane follows IUPAC rules by identifying the longest carbon chain (heptane), numbering to give substituents the lowest possible positions, and listing substituents alphabetically. The parent chain contains seven carbons, with an ethyl group (-CH₂CH₃) at position 4 and two methyl groups (-CH₃) at position 3. The structure can be represented as:

SMILES: CCCC(CC)C(C)(C)CC
InChIKey: QXJXAHFNWHEQEU-UHFFFAOYSA-N .

The molecule’s branching reduces symmetry, but the two methyl groups at C3 create a pseudo-symmetrical environment. This configuration eliminates chirality, as no carbon atom is bonded to four distinct groups.

Table 1: Key Structural Features

PropertyValueSource
Molecular FormulaC₁₁H₂₄
Molecular Weight156.31 g/mol
Rotatable Bonds5
Hydrogen Bond Donors0
Topological Polar Surface Area0 Ų

Synthesis and Production

Synthetic Pathways

While no explicit synthesis protocols for 4-ethyl-3,3-dimethylheptane are documented, its production likely involves alkylation or hydroalkylation of shorter alkanes. For example, reacting 3,3-dimethylheptane (CAS 4032-86-4) with ethyl halides in the presence of a Lewis acid catalyst could yield the target compound . Alternative routes may include the oligomerization of propylene derivatives followed by hydrogenation.

Challenges in Purification

The compound’s high branching and similarity to structural isomers (e.g., 4-isopropyl-3-methylheptane) complicate separation. Fractional distillation and gas chromatography are probable purification methods, leveraging differences in boiling points and polarity .

Physical and Chemical Properties

Thermodynamic Properties

Although experimental data for 4-ethyl-3,3-dimethylheptane are sparse, its properties can be inferred from analogous branched alkanes. For instance, 3,3-dimethylheptane (C₉H₂₀) has a boiling point of 137.1°C and a density of 0.7 g/cm³ . Extrapolating, 4-ethyl-3,3-dimethylheptane likely has a higher boiling point (~150–160°C) due to increased molecular weight and surface area.

Table 2: Estimated Physical Properties

PropertyEstimated ValueBasis
Boiling Point150–160°CComparison to C₉H₂₀
Density0.72–0.75 g/cm³Branched alkane trends
LogP (Partition Coefficient)5.4Computed via XLogP3

Reactivity and Stability

As a saturated hydrocarbon, 4-ethyl-3,3-dimethylheptane is inert under standard conditions. It undergoes typical alkane reactions, such as combustion and free-radical halogenation. Its tertiary carbons (at C3 and C4) may facilitate faster halogenation compared to linear alkanes .

Applications and Industrial Relevance

Solvent and Fuel Additive

Branched alkanes are valued in fuel formulations for their high octane ratings and resistance to knocking. 4-Ethyl-3,3-dimethylheptane’s structural rigidity could make it a candidate for premium gasoline blends or as a nonpolar solvent in polymer synthesis.

Computational Chemistry Studies

The compound’s five rotatable bonds and low polarity make it a model for molecular dynamics simulations. Researchers use such structures to study van der Waals interactions and conformational flexibility in hydrophobic environments .

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